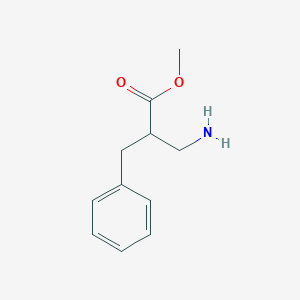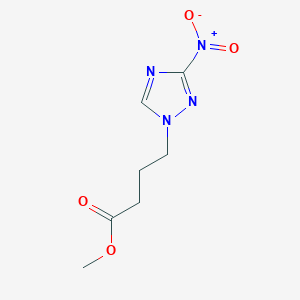
Methyl 4-(4-bromobenzenesulfonyl)butanoate
Vue d'ensemble
Description
“Methyl 4-(4-bromobenzenesulfonyl)butanoate” is a chemical compound with the molecular formula C11H13BrO4S . It has a molecular weight of 321.19 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrO4S/c1-16-11(13)3-2-8-17(14,15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The boiling point is not specified in the available resources .Applications De Recherche Scientifique
Synthesis of Key Intermediates in Drug Development
The synthesis of complex molecules often requires key intermediates that possess both reactivity and stability. Methyl 4-(4-bromobenzenesulfonyl)butanoate serves as a pivotal intermediate in various synthetic routes. For instance, it is instrumental in the synthesis of coenzyme Q10, a vital component in cellular energy production. The compound's unique structural features, such as the bromobenzenesulfonyl group, facilitate its role in coupling reactions, significantly contributing to the efficient synthesis of biologically active molecules (Fansong Mu et al., 2011).
Catalysis and Chemical Transformations
The bromobenzenesulfonyl group in this compound is a crucial moiety in nickel-catalyzed cross-coupling reactions. These reactions are foundational in creating complex molecular architectures found in pharmaceuticals and materials science. The compound's ability to participate in cross-coupling reactions exemplifies its utility in constructing carbon-carbon bonds, an essential process in organic synthesis (Daniel A. Everson et al., 2014).
Development of Chiral Fluorinating Agents
The structural flexibility of this compound allows for its use in the synthesis of novel chiral fluorinating agents. These agents are critical in introducing fluorine atoms into target molecules, a transformation highly sought after in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts. Such applications underline the compound's versatility and its contribution to advancing synthetic methodology (Huiliang Sun et al., 2008).
Advanced Materials Synthesis
Beyond pharmaceutical applications, this compound finds use in the synthesis of materials with specific functions. The introduction of sulfonyl and bromo groups into butanoate esters, as demonstrated by its derivatives, highlights the compound's potential in creating materials with unique properties, such as enhanced durability, biocompatibility, or specific optical characteristics. This aspect is crucial in the fields of nanotechnology, polymer science, and materials engineering, where the fine-tuning of molecular structures leads to the development of innovative materials (V. Vasin et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound .
Propriétés
IUPAC Name |
methyl 4-(4-bromophenyl)sulfonylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-16-11(13)3-2-8-17(14,15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMYOYBXPDNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)





![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)
![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)

